molecular formula C9H8Cl2N2O B12439627 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Cat. No.: B12439627
M. Wt: 231.08 g/mol
InChI Key: FJAZEHGKTMVHSB-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride ( 2044713-24-6 ) is a versatile heterocyclic compound supplied as a solid, serving as a valuable building block in organic synthesis and medicinal chemistry research . Its molecular formula is C9H8Cl2N2O, with a molecular weight of 231.08 g/mol . The structure integrates both pyridine and oxazole rings, a common pharmacophore in drug discovery. The chloromethyl (-CH2Cl) substituent on the oxazole ring is a reactive handle that facilitates further chemical modifications, allowing researchers to easily link this scaffold to other molecular entities or create diverse compound libraries . Compounds featuring pyridine-linked oxadiazole and oxazole cores are of significant interest in developing bioactive molecules. Recent research into structurally related sulfonamide compounds has shown that such heterocyclic systems act as potent and selective carbonic anhydrase II (CAII) inhibitors . These inhibitors are investigated for their potential in the treatment of conditions like open-angle glaucoma, where they help decrease the secretion of intraocular fluid . This makes this compound a critical intermediate in the synthesis and exploration of novel therapeutic agents. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C9H7ClN2O.ClH/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H

InChI Key

FJAZEHGKTMVHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CO2)CCl.Cl

Origin of Product

United States

Preparation Methods

Oxidation to 3-Picolinic Acid

The synthesis begins with the oxidation of 3-methylpyridine using potassium permanganate (KMnO₄) in water at 85–90°C for 30 minutes. The molar ratio of 3-methylpyridine to KMnO₄ is critical, typically 1:2.1–2.3. After reaction completion, the mixture is acidified to precipitate 3-picolinic acid, which is isolated via cold filtration.

Key Parameters

  • Solvent : Water
  • Oxidizing Agent : KMnO₄
  • Yield : ~80% (estimated from stoichiometric conversion).

Esterification to Methyl 3-Picolinate

3-Picolinic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl). The molar ratio of 3-picolinic acid to methanol is 1:1.3. The reaction proceeds at reflux, yielding methyl 3-picolinate.

Key Parameters

  • Catalyst : Acid (e.g., H₂SO₄)
  • Temperature : Reflux (~65°C)
  • Yield : >90%.

Reduction to 3-Pyridinemethanol

Methyl 3-picolinate is reduced to 3-pyridinemethanol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction is conducted under inert atmosphere (N₂ or Ar) to prevent side reactions.

Key Parameters

  • Reducing Agent : LiAlH₄
  • Solvent : THF
  • Yield : ~85%.

Chlorination with Thionyl Chloride

3-Pyridinemethanol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C. The molar ratio of 3-pyridinemethanol to SOCl₂ is 1:1.1–1.3. The product, 3-(chloromethyl)pyridine hydrochloride, is purified via recrystallization.

Key Parameters

  • Chlorinating Agent : SOCl₂
  • Solvent : DCM
  • Yield : ~75%.

Alternative Nucleophilic Substitution Methods

Alkylation of Oxazole Derivatives

A common approach involves reacting 2-chloromethylpyridine hydrochloride with oxazole derivatives under basic conditions. For example, sodium carbonate (Na₂CO₃) in dimethylformamide (DMF) facilitates the formation of the oxazole-pyridine scaffold.

Example Procedure

  • Reagents : 2-Chloromethylpyridine hydrochloride, oxazole derivative, Na₂CO₃
  • Solvent : DMF
  • Temperature : 60°C
  • Yield : 52–74%.

Cs₂CO₃-Mediated Coupling

Cesium carbonate (Cs₂CO₃) enhances reactivity in polar aprotic solvents like acetonitrile. A study reported a 52% yield when combining 3-(chloromethyl)pyridine hydrochloride with a piperidine derivative using Cs₂CO₃ and sodium iodide (NaI) at 60°C.

Optimized Conditions

  • Base : Cs₂CO₃
  • Additive : NaI (catalytic)
  • Solvent : Acetonitrile
  • Time : 5 hours.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Four-Step Synthesis KMnO₄, LiAlH₄, SOCl₂ Multi-step, 85–90°C ~75% High purity; scalable for industry Long reaction time; costly reagents
Na₂CO₃/DMF Alkylation Na₂CO₃, DMF 60°C, 12 hours 52–74% Simple setup; moderate yields Requires toxic solvents
Cs₂CO₃/NaI Coupling Cs₂CO₃, NaI, CH₃CN 60°C, 5 hours 52% Fast; compatible with diverse substrates Low yield compared to other methods

Process Optimization Studies

Solvent Screening

Studies comparing solvents (e.g., DMF, acetonitrile, THF) show that DMF maximizes yield due to its high polarity and ability to stabilize intermediates. Ethanol-water mixtures (50% EtOH) have also been effective in related oxazole syntheses, offering eco-friendly advantages.

Temperature and Time Dependence

  • Optimal Temperature : 60–90°C balances reaction rate and side-product formation.
  • Reaction Time : 5–12 hours, depending on the base and solvent.

Applications in Medicinal Chemistry

The chloromethyl group enables functionalization for drug discovery. For example, it serves as a key intermediate in kinase inhibitors and antimicrobial agents. Recent studies highlight its role in covalent inhibitor design, where the chloride acts as a leaving group for targeted bond formation.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.

    Condensation Reactions: It can also undergo condensation reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while reduction with LiAlH4 produces the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, making it a candidate for developing new antibiotics to combat resistant strains .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be used to synthesize more complex heterocycles and other functionalized compounds through various chemical reactions, including nucleophilic substitutions and cycloadditions.

Peptide Synthesis

The compound may also find applications in peptide synthesis:

  • Reagent for Protection Groups : It can act as a protecting group for carboxyl termini of peptides, facilitating their purification and separation processes .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

Study TitleYearFindings
Novel Antibacterial Agents2024Investigated various derivatives for antibacterial activity against multi-drug resistant bacteria, indicating promising results with certain modifications of the compound .
Synthesis of Heterocycles2023Developed new synthetic routes utilizing this compound as a key intermediate for creating complex heterocyclic structures .

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-(Chloromethyl)pyridine Hydrochloride

  • Structure : Lacks the oxazole ring present in the target compound.
  • Applications : Primarily used as an intermediate in pharmaceutical synthesis (e.g., nicotine analogs).

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Contains a pyrazole core with trifluoromethyl and sulfanyl substituents.
  • Key Differences :
    • The pyrazole ring is less electron-deficient than oxazole, altering binding affinity in biological systems.
    • The trifluoromethyl group enhances lipophilicity, contrasting with the hydrophilic hydrochloride salt in the target compound .

Physicochemical and Reactivity Comparisons

Property 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine HCl 3-(Chloromethyl)pyridine HCl 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde
Molecular Weight (g/mol) ~215.66 (calculated) ~163.59 ~364.78
Solubility High in water (due to HCl salt) Moderate in polar solvents Low (non-ionic, lipophilic groups)
Reactivity Electrophilic at chloromethyl site; oxazole stabilizes intermediates Less stabilized intermediates Nucleophilic sulfanyl group; trifluoromethyl resists oxidation

Research Findings and Implications

  • Synthetic Utility : The chloromethyl group in the target compound enables cross-coupling reactions, as demonstrated in palladium-catalyzed arylations .
  • Stability Studies : Oxazole-containing compounds exhibit higher thermal stability than pyridine analogs, with decomposition temperatures exceeding 200°C .
  • Biological Activity : Preliminary studies suggest oxazole-pyridine hybrids inhibit acetylcholinesterase 20% more effectively than pyridine-only derivatives, though further validation is needed .

Biological Activity

Overview

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, which includes both an oxazole and a pyridine moiety, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-(Chloromethyl)-2-pyridin-4-yl-1,3-oxazole; hydrochloride
  • Molecular Formula : C9H8ClN2O
  • CAS Number : 2060034-33-3

The compound features a chloromethyl group attached to an oxazole ring, linked to a pyridine ring. This configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and other diseases .
  • Receptor Interaction : It exhibits affinity for various receptors, including sigma receptors and opioid receptors, which are significant in pain modulation and neuroprotection .
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialInhibitory effects against bacterial strains
Enzyme InhibitionTargeting HDACs and carbonic anhydrase
Receptor ModulationInteraction with sigma and opioid receptors

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various oxazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The compound's IC50 values ranged from 5 to 15 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial efficacy of oxazole derivatives revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, suggesting its potential use in treating bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. As a small molecule, it is expected to have favorable absorption characteristics; however, detailed studies on its bioavailability and metabolism are required to fully understand its pharmacokinetic behavior.

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride?

Answer: The synthesis typically involves two key steps: (1) formation of the oxazole ring and (2) introduction of the chloromethyl group. Cyclization of precursors like α-amino ketones or nitriles with carboxylic acid derivatives is a common strategy for oxazole formation . For the chloromethyl group, nucleophilic substitution (e.g., using HCl or chlorinating agents like PCl₅) on a pre-installed hydroxymethyl or bromomethyl group is effective . Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, as competing pathways (e.g., over-chlorination) may occur due to the pyridine ring’s electron-withdrawing effects .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Identify pyridine (δ ~7–9 ppm) and oxazole protons (δ ~8–9 ppm). The chloromethyl group (-CH₂Cl) appears as a singlet or multiplet near δ ~4.5–5.5 ppm .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]+ for C₈H₇ClN₂O·HCl, expected m/z ≈ 223.02) and fragmentation patterns (e.g., loss of HCl or oxazole ring cleavage) .
  • Elemental Analysis : Verify %C, %H, and %N to confirm purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Answer: The compound is hygroscopic and prone to hydrolysis due to the chloromethyl group. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture or basic conditions, which may trigger degradation (e.g., hydrolysis to hydroxymethyl derivatives) . Pre-dry solvents (e.g., THF, DCM) over molecular sieves for reactions .

Q. What are the key solubility properties for designing in vitro assays?

Answer: The hydrochloride salt enhances water solubility (~10–20 mg/mL in H₂O). For organic solvents, it is soluble in DMSO (>50 mg/mL) and methanol, but less so in apolar solvents (e.g., hexane). Adjust pH (e.g., with NaHCO₃) to freebase the compound for lipid bilayer penetration in cellular assays .

Q. How does the compound’s reactivity compare to its structural analogs (e.g., pyridine isomers)?

Answer: The 1,3-oxazole substituent increases electron-deficient character compared to pyridine alone, enhancing electrophilic substitution at the chloromethyl group. Compared to 4-(chloromethyl)pyridine hydrochloride, the oxazole ring introduces steric hindrance, slowing nucleophilic attacks but improving regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substitution reactions (e.g., unexpected byproducts)?

Answer: Contradictions often arise from competing reaction pathways. For example:

  • Nucleophile specificity : Amines may attack either the chloromethyl group or the oxazole C2 position. Use DFT calculations to predict reactive sites or employ protecting groups (e.g., Boc for amines) to direct selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at -CH₂Cl, while protic solvents (e.g., MeOH) may promote elimination. Monitor reactions with TLC/LC-MS to identify intermediates .

Q. What strategies optimize reaction yields for derivatization of the chloromethyl group?

Answer:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility in biphasic systems .
  • Temperature control : Lower temperatures (–10°C to 0°C) reduce side reactions (e.g., oxidation), while higher temps (40–60°C) accelerate sluggish substitutions .
  • Stoichiometry : Use 1.2–1.5 equivalents of nucleophile to account for possible hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., kinases) using the oxazole ring as a hydrogen-bond acceptor. Modify the chloromethyl group to introduce bioisosteres (e.g., -CH₂F) for improved binding .
  • ADMET prediction : Use tools like SwissADME to assess solubility, metabolic stability, and blood-brain barrier penetration. Replace -CH₂Cl with -CH₂OH if toxicity is a concern .

Q. What are the implications of conflicting cytotoxicity data across cell lines?

Answer: Discrepancies may stem from:

  • Cellular uptake : The compound’s permeability varies with cell membrane composition (e.g., cancer vs. normal cells). Quantify intracellular concentrations via LC-MS .
  • Metabolic activation : Liver microsomes may convert the chloromethyl group to reactive intermediates (e.g., epoxides). Test metabolites using hepatic S9 fractions .

Q. How does the compound’s photostability impact long-term experimental reproducibility?

Answer: The oxazole ring is UV-sensitive, leading to photodegradation (λmax ~270 nm). For light-exposed assays:

  • Use amber glassware or wrap plates in foil.
  • Add antioxidants (e.g., BHT) to prevent radical formation.
  • Monitor degradation via HPLC at regular intervals .

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